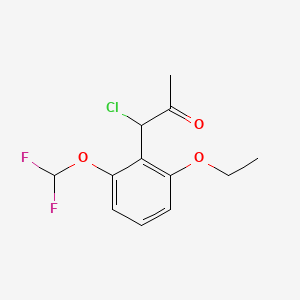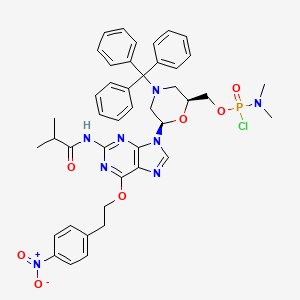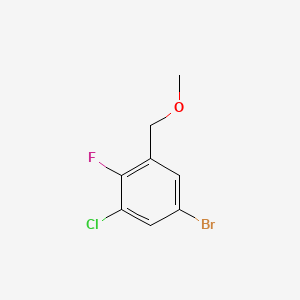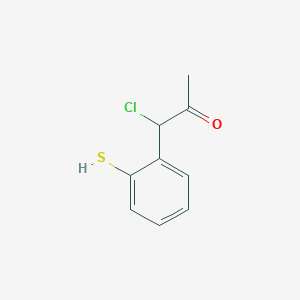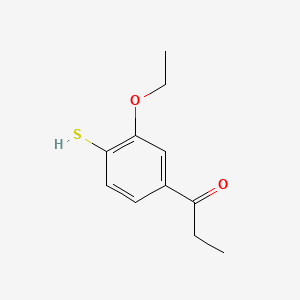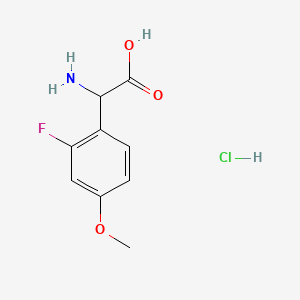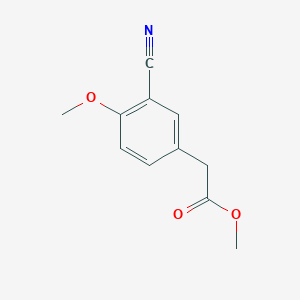
(3-Cyano-4-methoxy-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-cyano-4-methoxyphenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH3) attached to a phenyl ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-cyano-4-methoxyphenyl)acetate typically involves the reaction of 3-cyano-4-methoxybenzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon bonds between aldehydes and active methylene compounds. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of methyl 2-(3-cyano-4-methoxyphenyl)acetate may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-cyano-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-cyano-4-methoxyphenyl)acetate depends on its specific applicationThe cyano group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler analog without the phenyl and methoxy groups.
Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-methoxyphenylacetate: Lacks the cyano group but has a similar phenyl and methoxy structure.
Uniqueness
Methyl 2-(3-cyano-4-methoxyphenyl)acetate is unique due to the combination of its cyano, methoxy, and ester functional groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-9(10)7-12)6-11(13)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZLUXZGJZFZJQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)



